

# Technical Guide: Solubility, Stability, and Storage Protocols for COH-000

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Coh-000; coh 000

Cat. No.: B10783587

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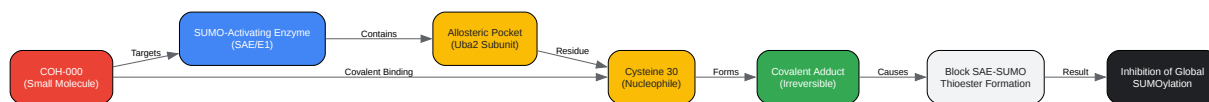
Compound Class: Covalent Allosteric SUMO E1 Inhibitor Target: SUMO-Activating Enzyme (SAE), specifically the Cys30 residue of the Uba2 subunit. Primary Application: Cancer Research (Colorectal, Lymphoma), SUMOylation Pathway Analysis.

## Compound Profile & Mechanism of Action

COH-000 is a first-in-class, highly selective, irreversible inhibitor of the SUMO-activating enzyme (E1). Unlike competitive inhibitors that target the ATP binding pocket, COH-000 functions via a unique allosteric covalent mechanism.<sup>[1]</sup> It binds to a cryptic pocket on the Uba2 subunit and forms a covalent thioether adduct with Cysteine 30 (Cys30), locking the enzyme in an inactive conformation and preventing the formation of the SAE-SUMO thioester intermediate.

## Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific inhibition logic of COH-000 compared to standard ATP-competitive inhibitors.



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Figure 1: Mechanism of Action. COH-000 bypasses the ATP site to covalently lock the Uba2 subunit via Cys30.[1]

## Recommended Solvent & Stock Preparation

COH-000 is a hydrophobic small molecule. Proper solubilization is critical to prevent precipitation and ensure accurate dosing.

## Physical Properties

Property	Specification
Molecular Weight	~419.5 g/mol
Appearance	White to off-white solid
Solubility (Water)	Insoluble (Do not use aqueous buffers for stock)
Solubility (DMSO)	Soluble (up to ~80 mM; 10 mM recommended)
Solubility (Ethanol)	Limited/Low (Not recommended for primary stock)

## Protocol: Preparation of 10 mM Stock Solution

Materials: Anhydrous DMSO (Dimethyl Sulfoxide), Vortex mixer, Centrifuge.

- Calculate Volume: To prepare a 10 mM stock from 1 mg of COH-000:
  - Volume of DMSO = 238.4  $\mu$ L
  - (Formula: Mass (mg) / MW (mg/ $\mu$ mol) / Concentration (mM) = Volume (mL))

- **Add Solvent:** Add the calculated volume of room-temperature anhydrous DMSO to the vial containing the powder.
- **Dissolution:** Vortex vigorously for 30–60 seconds.
  - **Checkpoint:** Inspect the solution against a light source.[2] It must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
- **Aliquot:** Immediately divide the stock into single-use aliquots (e.g., 20–50  $\mu\text{L}$ ) to avoid freeze-thaw cycles.
- **Storage:** Store aliquots at  $-80^{\circ}\text{C}$ .

## Storage & Stability Guidelines

Stability is compromised by moisture and repeated temperature fluctuations.

Form	Temperature	Shelf Life	Notes
Solid Powder	$-20^{\circ}\text{C}$	1 Year	Keep desiccated and protected from light.
Solid Powder	$-80^{\circ}\text{C}$	2 Years	Preferred for long-term archiving.
DMSO Stock	$-80^{\circ}\text{C}$	6 Months	Critical: Avoid freeze-thaw (>3 cycles degrades potency).
DMSO Stock	$-20^{\circ}\text{C}$	1 Month	Acceptable for short-term use only.

**Handling Rule:** Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the hygroscopic DMSO.

## In Vivo Formulation (Animal Studies)

For xenograft studies (e.g., colorectal cancer models), COH-000 requires a specialized vehicle to remain soluble in an aqueous physiological environment.

Standard Vehicle (COH Series):

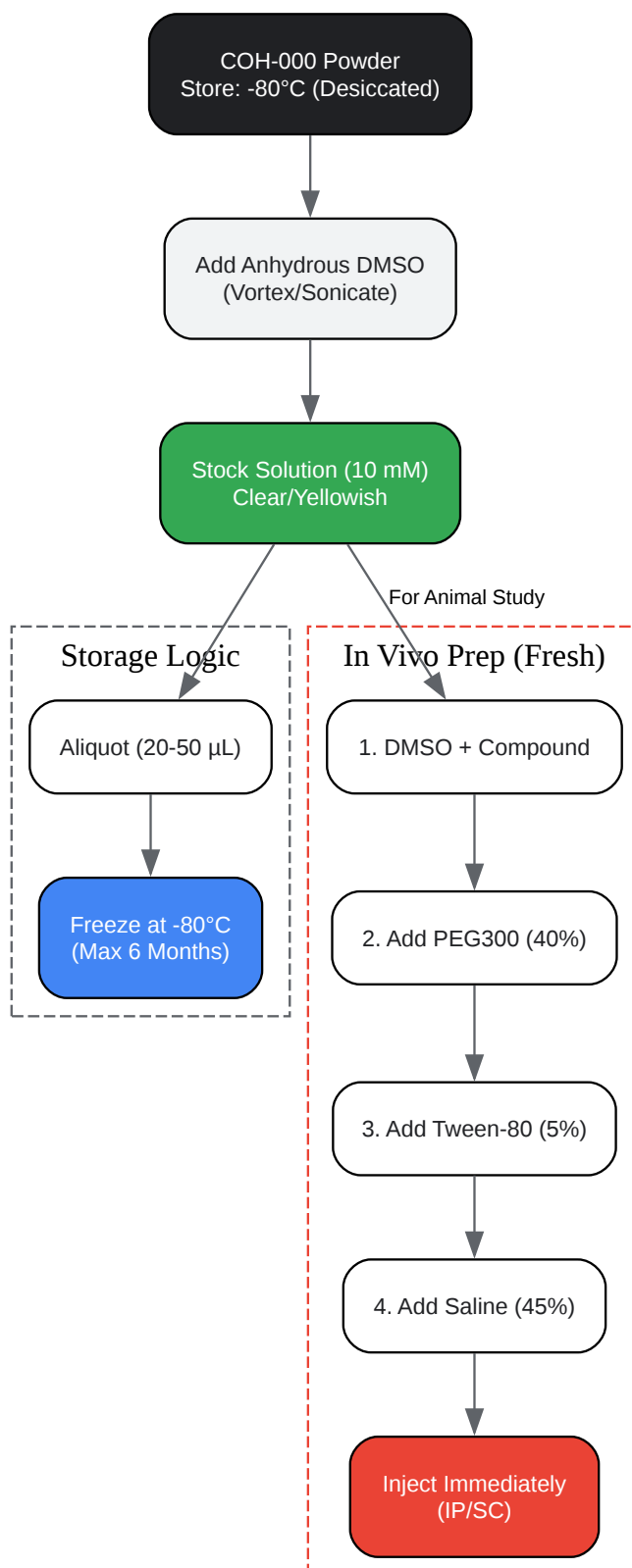
- 10% DMSO (Solubilizer)
- 40% PEG300 (Co-solvent)
- 5% Tween-80 (Surfactant)
- 45% Saline (0.9% NaCl) (Diluent)

## Protocol: Step-by-Step Formulation

Do not mix all components at once. Follow this order to prevent precipitation.

- Step 1 (Solubilization): Dissolve the required mass of COH-000 powder into 100% DMSO. Vortex until clear. (This represents 10% of the final volume).
- Step 2 (Stabilization): Add PEG300 (40% of final volume) to the DMSO solution. Vortex/mix thoroughly.
- Step 3 (Surfactant): Add Tween-80 (5% of final volume). Vortex gently.
- Step 4 (Dilution): Slowly add warm (37°C) Saline (45% of final volume) while vortexing.
  - Note: If the solution becomes cloudy, sonicate briefly. The final formulation should be a clear solution or a stable, fine suspension suitable for Intraperitoneal (IP) or Subcutaneous (SC) injection.
- Administration: Use immediately. Do not store the diluted working solution.

## Experimental Workflow Diagram



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Figure 2: Preparation and Storage Workflow. Strictly follows a "Fresh Prep" rule for in vivo studies.

## References

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